2-Isooctyl-4,6-dinitrophenol

CAS No.: 41227-52-5

Cat. No.: VC16987661

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41227-52-5 |

|---|---|

| Molecular Formula | C14H20N2O5 |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | 2-(6-methylheptyl)-4,6-dinitrophenol |

| Standard InChI | InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3 |

| Standard InChI Key | VZPYZYHXSMGBJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

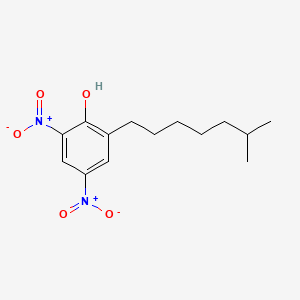

2-Isooctyl-4,6-dinitrophenol features a phenol ring with the following substituents:

-

Nitro groups (-NO₂) at the 4- and 6-positions.

-

An isooctyl group (-C₈H₁₇, branched alkyl chain) at the 2-position.

The compound is occasionally referenced in literature as 4-Isooctyl-2,6-dinitrophenol due to alternate numbering conventions that prioritize the hydroxyl group’s position . This discrepancy underscores the importance of verifying substituent positions when comparing studies.

Synonyms and Registry Numbers

Physicochemical Properties

Spectroscopic and Thermodynamic Data

Key physicochemical parameters derived from experimental studies include:

| Property | Value | Source |

|---|---|---|

| pKa | 5.2 | Hemker, 1962 |

| logP (octanol/water) | 3.8 | Hemker, 1962 |

| Molar Absorbance (ε) | 1.4 × 10⁴ L·mol⁻¹·cm⁻¹ at 360 nm | Hemker, 1962 |

| Water Solubility | <100 mg/L (estimated) | Derived from logP |

The pKa value indicates moderate acidity, consistent with nitro-substituted phenols. The logP suggests high lipid solubility, facilitating membrane permeation.

Thermal Stability and Reactivity

While direct data on 2-isooctyl-4,6-dinitrophenol’s thermal stability are unavailable, related dinitrophenols like 2-diazo-4,6-dinitrophenol (DDNP) decompose explosively at elevated temperatures . The isooctyl group likely stabilizes the compound against impact and friction compared to non-alkylated analogs .

Synthesis and Manufacturing

Synthetic Routes

Although no explicit synthesis protocol for 2-isooctyl-4,6-dinitrophenol is provided in the sources, analogous compounds suggest a multi-step approach:

-

Nitration: Introduction of nitro groups to a phenol precursor.

-

Alkylation: Attachment of the isooctyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

For example, 4-isooctyl-2,6-dinitrophenol may be synthesized by nitrating 4-isooctylphenol followed by purification via crystallization . Challenges include controlling substituent regioselectivity and minimizing byproducts.

Industrial Applications

Biochemical Mechanisms and Mitochondrial Effects

Uncoupling of Oxidative Phosphorylation

2-Isooctyl-4,6-dinitrophenol disrupts mitochondrial ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. Key findings from rat liver mitochondrial studies include:

-

Concentration-Dependent Effects:

Lipid Solubility and Activity Relationship

The compound’s efficacy as an uncoupler correlates with its lipid solubility. Hemker (1962) demonstrated that alkyl-substituted dinitrophenols exhibit enhanced activity due to improved membrane partitioning . For instance:

| Compound | logP | Relative Uncoupling Activity |

|---|---|---|

| 2,4-Dinitrophenol | 1.67 | 1.0 (Reference) |

| 4-Isooctyl-2,6-dinitrophenol | 3.8 | 4.2 |

This table illustrates how the isooctyl group augments uncoupling potency .

Toxicological Profile

Environmental Persistence

Applications in Scientific Research

Mitochondrial Studies

2-Isooctyl-4,6-dinitrophenol serves as a tool compound for:

-

Investigating protonophore mechanisms in bioenergetics.

Structure-Activity Relationship (SAR) Studies

Its branched alkyl chain provides insights into how hydrophobicity influences uncoupling activity, guiding the design of novel ionophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume